S-(4-Fluorophenyl)-S-methyl-sulfoximine
Overview
Description
The compound seems to be related to the class of sulfoximines which are organic compounds containing a sulfoximine functional group . Sulfoximines are known for their use in organic synthesis due to their unique chemical properties .
Synthesis Analysis
While specific synthesis methods for “S-(4-Fluorophenyl)-S-methyl-sulfoximine” were not found, fluorosulfonyl radicals have been used in the synthesis of sulfonyl fluorides . This method involves direct fluorosulfonylation with fluorosulfonyl radicals .Chemical Reactions Analysis
Fluorosulfonyl radicals have been used in the synthesis of diverse functionalized sulfonyl fluorides . They have found applications in organic synthesis, chemical biology, drug discovery, and materials science .Scientific Research Applications
Synthesis and Properties
S-(4-Fluorophenyl)-S-methyl-sulfoximine is part of the fluorinated sulfoximines class, which has seen increased interest over the past twenty years. These compounds are analogues of sulfones, with unique reactivities and properties. Fluorinated sulfoximines, including S-(4-Fluorophenyl)-S-methyl-sulfoximine, have important bioactivities. Their synthesis involves fluoromethyl transfer agents like Johnson's reagent. The presence of fluoro-bearing sulfonimidoyl moieties induces exceptional electronic effects, making these compounds relevant in materials science and super-acidifiers and super-acceptors applications (Bizet, Kowalczyk, & Bolm, 2014).
Applications in Organic Synthesis
The past decade has witnessed significant progress in developing α-fluoro sulfoximines as versatile fluoroalkylation reagents. These compounds have facilitated efficient nucleophilic, electrophilic, and radical fluoroalkylation reactions. Certain chiral sulfoximine reagents have been used in synthesizing enantiomerically enriched organofluorine compounds. Their unique chemical behaviors, such as difluorocarbene and fluoroalkyl radical reactivities, differentiate α-fluoro sulfoximines from their non-fluorinated counterparts (Shen & Hu, 2014).
Bioactivity and Pharmaceutical Research
S-(4-Fluorophenyl)-S-methyl-sulfoximine is also significant in life sciences and the pharmaceutical industry. Its structural properties have been utilized in the development of new organophosphorus compounds with bioactivity. These synthesized compounds have shown varying degrees of toxicity and bioactivity in different applications, such as assays on Musca domestica (Reinhard & de Licastro, 2005).
Advancements in Chemistry
In chemical synthesis, S-(4-Fluorophenyl)-S-methyl-sulfoximine has enabled the development of various N-arylated sulfoximines via palladium-catalyzed cross-coupling strategies. This approach has been effective for synthesizing sulfoximines with varied aryl groups, offering new avenues for chemical modification (Bolm & Hildebrand, 2000).
Safety and Hazards
Future Directions
Indole derivatives, which are related compounds, have diverse biological activities and also have an immeasurable potential to be explored for newer therapeutic possibilities . This suggests that there may be future research opportunities for “S-(4-Fluorophenyl)-S-methyl-sulfoximine” and related compounds.
properties
IUPAC Name |
(4-fluorophenyl)-imino-methyl-oxo-λ6-sulfane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8FNOS/c1-11(9,10)7-4-2-6(8)3-5-7/h2-5,9H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MVTOEAWASXYEKY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=N)(=O)C1=CC=C(C=C1)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8FNOS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
S-(4-Fluorophenyl)-S-methyl-sulfoximine | |
CAS RN |
635311-89-6 | |
Record name | (4-fluorophenyl)(imino)methyl-lambda6-sulfanone | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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